molecular formula C12H16N2O3 B8328897 8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol

8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8328897
M. Wt: 236.27 g/mol
InChI Key: LBMSYBZZPYVINE-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

To the product from step A (7.79 mmol, 1.84 g) in THF (15 mL) was added HCl (45 mmol, 15 mL). The reaction was stirred overnight and subsequently quenched using Na2CO3. The reaction was then extracted using EtOAc (3×100 mL). The organic layers were combined, dried and concentrated in vacuo to afford the desired ketone (780 mg, 52%). MS [M+H]+ 193.1.
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([OH:17])[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)[N:2]=1.Cl>C1COCC1>[OH:17][C:7]1([C:3]2[N:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
N1=NC(=CC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequently quenched
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1(CCC(CC1)=O)C=1N=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.